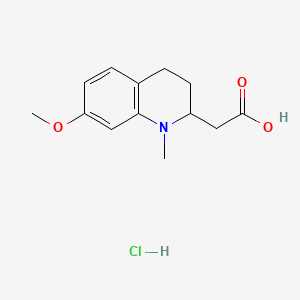
2-(7-Methoxy-1-methyl-1,2,3,4-tetrahydroquinolin-2-yl)aceticacidhydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(7-methoxy-1-methyl-1,2,3,4-tetrahydroquinolin-2-yl)acetic acid hydrochloride is a synthetic organic compound that belongs to the class of quinoline derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-methoxy-1-methyl-1,2,3,4-tetrahydroquinolin-2-yl)acetic acid hydrochloride typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of a hydroxyl group using methyl iodide or dimethyl sulfate in the presence of a base.
Formation of the Acetic Acid Moiety: The acetic acid moiety can be introduced through a carboxylation reaction, where a suitable precursor is treated with carbon dioxide under basic conditions.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and improved safety, especially when handling reactive intermediates .
化学反応の分析
Types of Reactions
2-(7-methoxy-1-methyl-1,2,3,4-tetrahydroquinolin-2-yl)acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro or tetrahydro derivatives.
Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Substitution reactions can be carried out using reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives .
科学的研究の応用
2-(7-methoxy-1-methyl-1,2,3,4-tetrahydroquinolin-2-yl)acetic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to natural alkaloids.
Medicine: Quinoline derivatives have shown potential as therapeutic agents for the treatment of various diseases, including malaria, cancer, and neurological disorders.
作用機序
The mechanism of action of 2-(7-methoxy-1-methyl-1,2,3,4-tetrahydroquinolin-2-yl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways or interact with receptors in the central nervous system, affecting neurotransmission .
類似化合物との比較
Similar Compounds
2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline: This compound shares the methoxy and methyl groups but has a different core structure.
2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: This compound has a similar tetrahydroquinoline core but differs in the substituents attached to it.
Uniqueness
Its structural features allow for diverse chemical modifications, making it a versatile compound for research and industrial applications .
特性
分子式 |
C13H18ClNO3 |
|---|---|
分子量 |
271.74 g/mol |
IUPAC名 |
2-(7-methoxy-1-methyl-3,4-dihydro-2H-quinolin-2-yl)acetic acid;hydrochloride |
InChI |
InChI=1S/C13H17NO3.ClH/c1-14-10(7-13(15)16)5-3-9-4-6-11(17-2)8-12(9)14;/h4,6,8,10H,3,5,7H2,1-2H3,(H,15,16);1H |
InChIキー |
ZYDUHFYGTUUQRJ-UHFFFAOYSA-N |
正規SMILES |
CN1C(CCC2=C1C=C(C=C2)OC)CC(=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



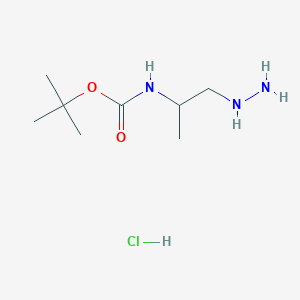

![rac-{[(1R,2S)-2-(trifluoromethyl)cyclohexyl]methyl}urea,cis](/img/structure/B13581696.png)
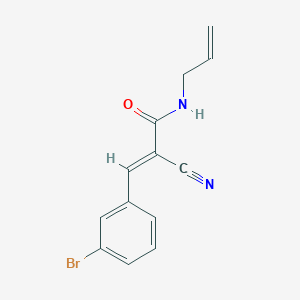
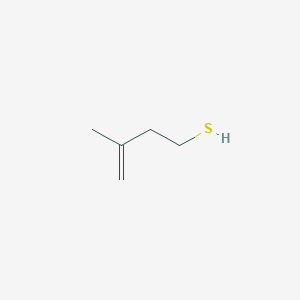


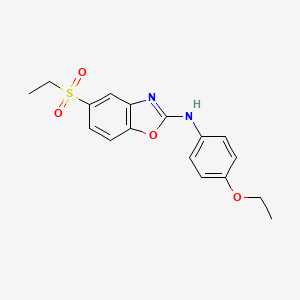


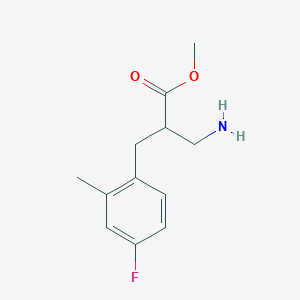
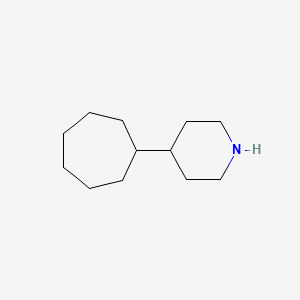
![Methyl[(1-methylcyclopentyl)methyl]aminehydrochloride](/img/structure/B13581744.png)
